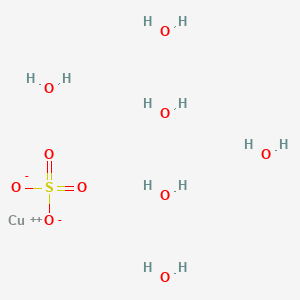

copper(II) sulfate hexahydrate

Description

Properties

Molecular Formula |

CuH12O10S |

|---|---|

Molecular Weight |

267.7 g/mol |

IUPAC Name |

copper;sulfate;hexahydrate |

InChI |

InChI=1S/Cu.H2O4S.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 |

InChI Key |

KDBQRAGSEVVHSN-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Copper(II) Sulfate Hydrates

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Synthesis of Copper(II) Sulfate (B86663) Pentahydrate and the Nature of its Hexahydrated State

This technical guide provides a comprehensive overview of the synthesis of copper(II) sulfate, with a primary focus on the stable and commercially significant pentahydrate form (CuSO₄·5H₂O). While the hexahydrate (CuSO₄·6H₂O) is a known crystallographic entity, it is highly unstable under typical laboratory conditions and readily transforms into the pentahydrate. Therefore, this guide details the robust and reproducible synthesis of copper(II) sulfate pentahydrate, a compound with various applications in research and development, including as a precursor in the synthesis of other copper compounds and in certain biological assays.

Introduction to Copper(II) Sulfate Hydrates

Copper(II) sulfate exists in several states of hydration, with the anhydrous form (CuSO₄) and the pentahydrate form (CuSO₄·5H₂O) being the most common. The pentahydrate is characterized by its vibrant blue crystalline structure and is the standard form used in most laboratory and industrial applications. The hexahydrated form has been reported in the literature but is thermodynamically unstable at room temperature and rapidly loses water to form the more stable pentahydrate. For professionals in drug development and other scientific fields, a thorough understanding of the synthesis of the stable pentahydrate is crucial for ensuring the purity, stability, and reproducibility of their work.

Synthesis of Copper(II) Sulfate Pentahydrate

The synthesis of copper(II) sulfate pentahydrate is typically achieved through the reaction of a copper source, such as copper(II) oxide or copper(II) carbonate, with sulfuric acid. The resulting saturated solution is then cooled to allow for the crystallization of the pentahydrate.

This protocol outlines the laboratory-scale synthesis of copper(II) sulfate pentahydrate from copper(II) oxide and sulfuric acid.

Materials and Equipment:

-

Copper(II) oxide (CuO)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Beakers

-

Heating plate with magnetic stirrer

-

Glass stirring rod

-

Buchner funnel and filter paper

-

Evaporating dish

-

Crystallizing dish

Procedure:

-

Acid Dilution: Carefully add a measured volume of concentrated sulfuric acid to a beaker containing distilled water. Safety Note: Always add acid to water, never the other way around, as the dilution process is highly exothermic.

-

Reaction: Gently heat the diluted sulfuric acid solution on a heating plate and add copper(II) oxide powder in small increments while stirring continuously. The black copper(II) oxide will react to form a blue solution of copper(II) sulfate. Continue adding copper(II) oxide until some unreacted powder remains, indicating the acid has been neutralized.

-

Filtration: Remove the beaker from the heat and allow the solution to cool slightly. Filter the hot solution using a Buchner funnel to remove the excess unreacted copper(II) oxide.

-

Concentration: Transfer the clear blue filtrate to an evaporating dish and heat it gently to concentrate the solution. Heat until a crystalline film begins to form on the surface when a small sample is cooled.

-

Crystallization: Cover the evaporating dish and set it aside to cool slowly. As the solution cools, blue crystals of copper(II) sulfate pentahydrate will form. For larger, more well-defined crystals, allow the solution to cool at room temperature over several hours or days.

-

Isolation and Drying: Decant the supernatant liquid and collect the crystals by filtration. Wash the crystals with a small amount of cold distilled water and then dry them on filter paper.

The following table provides an example of reactant quantities and the theoretical yield for a typical laboratory synthesis.

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles | Theoretical Yield (g) |

| Copper(II) Oxide | CuO | 79.55 | 10.0 g | 0.126 | - |

| Sulfuric Acid | H₂SO₄ | 98.08 | ~12.3 g (in excess) | ~0.126 | - |

| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.69 | - | 0.126 | 31.46 |

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps and logical flow of the synthesis process.

Caption: Experimental workflow for the synthesis of copper(II) sulfate pentahydrate.

Caption: Logical relationship of reactants to products in the core chemical reaction.

Conclusion

The synthesis of copper(II) sulfate pentahydrate is a fundamental and well-established laboratory procedure that yields a stable, crystalline product. While the hexahydrate form is of academic interest, it is the pentahydrate that is of practical importance for research, development, and commercial applications. The protocol and data provided in this guide offer a reliable method for the preparation of high-purity copper(II) sulfate pentahydrate, suitable for use in a wide range of scientific endeavors. Professionals in the field should be mindful of the hydration state of copper sulfate to ensure the consistency and accuracy of their experimental work.

Unraveling the Crystalline Architecture of Copper(II) Sulfate: A Technical Guide

An in-depth exploration of the crystal structure of copper(II) sulfate (B86663), with a focus on the well-characterized pentahydrate form. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its crystallographic properties and the experimental protocols for their determination.

Crystallographic Data of Copper(II) Sulfate Pentahydrate

Copper(II) sulfate pentahydrate crystallizes in the triclinic system, a testament to its complex and low-symmetry arrangement of atoms. The fundamental building block of the crystal, the unit cell, is defined by a unique set of lattice parameters. These parameters, determined through single-crystal X-ray diffraction, precisely describe the dimensions and angles of the unit cell.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 6.141 Å |

| b | 10.736 Å |

| c | 5.986 Å |

| α | 82.27° |

| β | 107.43° |

| γ | 102.67° |

| Volume | 364.3 ų |

| Z | 2 |

Table 1: Crystallographic data for copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

In this structure, the copper ion (Cu²⁺) is coordinated by six oxygen atoms in a distorted octahedral geometry. Four of these oxygen atoms belong to water molecules, forming a square planar [Cu(H₂O)₄]²⁺ unit. The two axial positions are occupied by oxygen atoms from two different sulfate anions, which bridge the copper centers to form polymeric chains. The fifth water molecule is held in the lattice by hydrogen bonds and does not directly coordinate with the copper ion.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of copper(II) sulfate pentahydrate is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the diffraction pattern produced when a single crystal is irradiated with X-rays, from which the arrangement of atoms in the crystal lattice can be deduced.

Crystal Growth

High-quality single crystals are a prerequisite for accurate structure determination. For copper(II) sulfate pentahydrate, this is typically achieved by slow evaporation of a saturated aqueous solution.

-

Preparation of Saturated Solution: Dissolve high-purity copper(II) sulfate pentahydrate in deionized water at a slightly elevated temperature (e.g., 40-50 °C) with continuous stirring until no more solute dissolves.

-

Filtration: Filter the warm, saturated solution through a fine filter paper to remove any insoluble impurities.

-

Crystallization: Transfer the filtered solution to a clean crystallizing dish. Cover the dish with a perforated film to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: After a period of several days to weeks, well-formed, single crystals of suitable size for X-ray diffraction will have formed. Carefully harvest the crystals from the solution and dry them with filter paper.

Data Collection

-

Crystal Mounting: Select a single crystal of appropriate dimensions (typically 0.1-0.3 mm) with well-defined faces and without visible defects. Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

-

Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Unit Cell Determination: Collect a series of initial diffraction images at different crystal orientations. The positions of the diffraction spots are used to determine the unit cell parameters and the crystal system.

-

Data Collection: Once the unit cell is determined, a full sphere of diffraction data is collected by rotating the crystal through a series of angles while irradiating it with X-rays. The intensity of each diffraction spot is recorded.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, polarization, and absorption. The intensities of the reflections are extracted and their corresponding Miller indices (h, k, l) are assigned.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This can be achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to minimize the difference between the calculated and observed diffraction intensities.

-

Validation: The final refined structure is validated using various crystallographic criteria to ensure its quality and accuracy.

Signaling Pathways and Logical Relationships

The determination of the crystal structure of a simple inorganic salt like copper(II) sulfate does not involve biological signaling pathways. The experimental workflow, as depicted above, follows a logical progression from sample preparation to data analysis to obtain the final crystallographic information. The relationship between the experimental steps is linear and sequential, forming the basis of modern structural chemistry.

An In-depth Technical Guide to the Physical Properties of Copper(II) Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of copper(II) sulfate (B86663) hexahydrate. It addresses the ambiguity surrounding the term "copper(II) sulfate hexahydrate" and offers detailed information on the well-characterized double salt, ammonium (B1175870) this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require precise data and experimental methodologies related to this compound.

Clarification of "this compound"

The term "this compound" can be ambiguous. While a chemical entity for this compound (CuSO₄·6H₂O) is listed in chemical databases such as PubChem, it is not the most common or stable hydrate (B1144303) of copper(II) sulfate.[1] The pentahydrate form (CuSO₄·5H₂O) is the most frequently encountered and extensively studied hydrate.[2][3][4]

In many scientific contexts, "this compound" may refer to the double salt, ammonium this compound , with the chemical formula (NH₄)₂Cu(SO₄)₂·6H₂O.[5][6][7] This compound is a distinct chemical entity with its own specific properties. Given the audience for this guide, it is crucial to focus on this well-characterized compound to ensure accuracy and reproducibility in research and development.

Physical Properties of Ammonium this compound

Ammonium this compound is a crystalline double salt composed of copper(II) sulfate and ammonium sulfate, incorporating six molecules of water of hydration.[5] It is notable for its use in laboratory settings for crystallographic studies and in coordination chemistry.[5]

Quantitative Data Summary

The following table summarizes the key physical properties of ammonium this compound.

| Property | Value | References |

| Chemical Formula | (NH₄)₂Cu(SO₄)₂·6H₂O | [5][6][7] |

| Molecular Weight | 399.84 g/mol | [6][8] |

| Appearance | Blue to blue-green crystalline solid | [5][7][8][9] |

| Density | Approx. 2.05 g/cm³ | [5] |

| Melting Point | Decomposes before melting | [5] |

| Solubility in Water | Soluble | [5][8] |

| Solubility in Other Solvents | Slightly soluble in alcohol; insoluble in nonpolar organic solvents | [5] |

| Odor | Odorless | [5] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of hydrated salts like ammonium this compound.

Determination of the Formula of a Hydrate (Water of Crystallization)

This experiment is designed to determine the number of moles of water of hydration per mole of the anhydrous salt.

Principle: A known mass of the hydrated salt is heated to drive off the water of crystallization. The mass of the water lost is determined by weighing the sample before and after heating. This allows for the calculation of the mole ratio of water to the anhydrous salt.

Procedure:

-

Weigh a clean, dry crucible to the nearest 0.001 g.

-

Add between 2.5 and 3.5 g of the hydrated salt to the crucible and record the total mass.

-

Place the crucible on a clay triangle supported by a ring stand.

-

Heat the crucible gently at first, then more strongly, until the color change is complete, indicating the formation of the anhydrous salt. For copper-containing hydrates, this is often observed as a change from blue to a grayish-white.[10][11]

-

Allow the crucible and its contents to cool to room temperature in a desiccator to prevent rehydration.

-

Weigh the cooled crucible and the anhydrous salt.

-

Repeat the heating, cooling, and weighing steps until a constant mass is achieved.

Calculation:

-

Calculate the mass of the hydrated salt and the anhydrous salt.

-

Determine the mass of water lost by subtracting the mass of the anhydrous salt from the mass of the hydrated salt.

-

Convert the masses of the anhydrous salt and water to moles using their respective molar masses.

-

Determine the smallest whole-number ratio of moles of water to moles of anhydrous salt. This ratio gives the value of 'x' in the hydrate formula.

Determination of Crystal Structure by X-ray Diffraction (XRD)

Principle: X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays into a specific pattern of intensities. By analyzing this diffraction pattern, the crystal structure can be elucidated.

Methodology:

-

Crystal Growth: Grow single crystals of the hydrated salt of suitable size and quality from an aqueous solution.

-

Sample Preparation: Mount a single crystal on a goniometer head.

-

Data Collection: Place the goniometer head in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined and refined to obtain a detailed crystal structure.

Determination of Density

Principle: The density of a crystalline solid can be determined using the displacement method (Archimedes' principle). The volume of the crystal is measured by the volume of a liquid it displaces, and the mass is measured using a balance.

Procedure:

-

Weigh a sample of the crystals on an analytical balance.

-

Choose an inert liquid in which the crystals are insoluble.

-

Partially fill a graduated cylinder with the inert liquid and record the initial volume.

-

Carefully add the weighed crystals to the graduated cylinder, ensuring they are fully submerged and that no air bubbles are trapped.

-

Record the final volume of the liquid.

-

The volume of the crystals is the difference between the final and initial liquid volumes.

-

Calculate the density by dividing the mass of the crystals by their volume.

Determination of Solubility

Principle: The solubility of a substance in a particular solvent at a specific temperature is the maximum amount of that substance that can dissolve in a given amount of the solvent to form a saturated solution.

Methodology (Isothermal Method):

-

Prepare a supersaturated solution of the salt in water at a temperature higher than the target temperature.

-

Place the solution in a constant temperature bath set to the desired temperature and stir continuously to allow the solution to reach equilibrium, where excess solute precipitates out.

-

Once equilibrium is reached, carefully withdraw a known volume of the supernatant liquid using a pre-heated pipette to avoid premature crystallization.

-

Weigh the withdrawn sample of the saturated solution.

-

Evaporate the solvent from the sample to dryness.

-

Weigh the remaining solid residue (the anhydrous salt).

-

The solubility can then be expressed as grams of solute per 100 g of solvent.

Signaling Pathways and Logical Relationships

The physical properties of a hydrated salt like ammonium this compound are governed by the intricate interplay of ionic and coordinate bonds within its crystal lattice. The diagram below illustrates the logical relationship between the constituent ions and the water of hydration in forming the stable crystalline structure.

References

- 1. This compound | CuH12O10S | CID 22348481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 3. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 4. byjus.com [byjus.com]

- 5. Ammonium copper (II) sulphate hexahydrate - SYNTHETIKA [synthetikaeu.com]

- 6. Ammoniumcopper(ii)sulfatehexahydrate | CuH20N2O14S2 | CID 73995021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 13587-26-3: Ammonium this compound [cymitquimica.com]

- 8. americanelements.com [americanelements.com]

- 9. fishersci.com [fishersci.com]

- 10. wongchemistry.weebly.com [wongchemistry.weebly.com]

- 11. tsfx.edu.au [tsfx.edu.au]

An In-depth Technical Guide to the Chemical Properties of Copper(II) Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) sulfate (B86663) is an inorganic compound that exists in various states of hydration, with the pentahydrate form (CuSO₄·5H₂O) being the most common and well-studied. This guide, however, focuses on the less prevalent hexahydrate form, CuSO₄·6H₂O. Due to its relative obscurity in scientific literature compared to the pentahydrate, this document will present the known properties of copper(II) sulfate hexahydrate and provide a comparative analysis with other common hydrates to infer its chemical characteristics. The information is intended for a technical audience in research and development.

This compound is recognized as a specific hydrate (B1144303) form of copper(2+) sulfate.[1] Its chemical formula is CuH₁₂O₁₀S, and it is also referred to as cupric sulfate hexahydrate.[1]

Chemical and Physical Properties

Detailed experimental data specifically for this compound is limited. However, its fundamental properties can be understood in the context of the well-documented copper(II) sulfate hydrate series. The properties of the anhydrous, monohydrate, trihydrate, and the most common pentahydrate forms are summarized below for comparative purposes.

General Properties of Copper(II) Sulfate Hydrates

Copper(II) sulfate's various hydrated forms are crystalline solids where the copper ion is coordinated by water molecules and sulfate ions. The degree of hydration significantly impacts the compound's color, crystal structure, and stability. The anhydrous form is a white to light gray powder, while the hydrated forms are typically blue.[2] The dissolution of copper(II) sulfate in water is an exothermic process, resulting in the formation of the aquo complex [Cu(H₂O)₆]²⁺, which imparts a characteristic blue color to the solution.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for the common forms of copper(II) sulfate. Data for the hexahydrate is included where available.

| Property | Anhydrous (CuSO₄) | Pentahydrate (CuSO₄·5H₂O) | Hexahydrate (CuSO₄·6H₂O) |

| Molar Mass | 159.61 g/mol | 249.68 g/mol | 267.70 g/mol [1] |

| Appearance | White to light gray powder[2] | Blue crystalline solid[2] | Data not available (likely a blue crystalline solid) |

| Density | 3.603 g/cm³[4] | 2.284 g/cm³[4] | Data not available |

| Decomposition Temperature | Decomposes at 650 °C to CuO and SO₃[2][4] | Decomposes before melting, loses water in stages starting around 63 °C[3] | Data not available |

| Hydrate Form | Solubility in Water |

| Anhydrous (CuSO₄) | 203 g/L at 20 °C |

| Pentahydrate (CuSO₄·5H₂O) | 316 g/L at 0 °C[3] |

| 2033 g/L at 100 °C[3] |

Reactivity and Stability

The chemical reactivity of this compound is expected to be similar to that of the pentahydrate in aqueous solutions.

-

Redox Reactions : Copper(II) sulfate acts as a weak oxidizing agent. It will react with metals more reactive than copper, such as iron or zinc, to displace copper from the solution.[4] CuSO₄(aq) + Zn(s) → ZnSO₄(aq) + Cu(s)

-

Precipitation Reactions : The addition of a strong base like sodium hydroxide (B78521) to a copper(II) sulfate solution will precipitate copper(II) hydroxide.[4] CuSO₄(aq) + 2NaOH(aq) → Cu(OH)₂(s) + Na₂SO₄(aq)

-

Complexation Reactions : In the presence of ammonia, the copper(II) ion forms the deep blue tetraamminecopper(II) sulfate complex.[2][4] [Cu(H₂O)₆]²⁺(aq) + 4NH₃(aq) → [Cu(NH₃)₄(H₂O)₂]²⁺(aq) + 4H₂O(l)

Thermal Decomposition

The thermal decomposition of hydrated copper(II) sulfate is a well-documented process that occurs in stages. While specific temperatures for the hexahydrate are not available, the general pathway is predictable. Upon heating, the water of crystallization is lost, followed by the decomposition of the anhydrous salt at higher temperatures.

For the pentahydrate, two water molecules are lost at around 63 °C, followed by two more at 109 °C, and the final water molecule at 200 °C.[3] The anhydrous copper(II) sulfate then decomposes into copper(II) oxide and sulfur trioxide at approximately 650 °C.[2][5]

Experimental Protocols

Protocol 1: Determination of Water of Hydration

This protocol can be used to determine the number of water molecules in a sample of hydrated copper(II) sulfate.

Objective: To determine the empirical formula of a hydrated copper(II) sulfate sample by gravimetric analysis.

Materials:

-

Hydrated copper(II) sulfate sample

-

Porcelain crucible and lid

-

Bunsen burner

-

Tripod and pipeclay triangle

-

Analytical balance

-

Desiccator

Procedure:

-

Weigh a clean, dry porcelain crucible and lid to the nearest 0.001 g.

-

Add approximately 2-3 g of the hydrated copper(II) sulfate sample to the crucible and reweigh.

-

Place the crucible on the pipeclay triangle supported by the tripod.

-

Heat the crucible gently at first, then more strongly, with the lid slightly ajar to allow water vapor to escape.

-

Continue heating until the blue color of the hydrate has completely disappeared, leaving a white or grayish-white anhydrous solid.

-

Turn off the Bunsen burner and place the lid on the crucible. Allow it to cool in a desiccator to prevent rehydration from atmospheric moisture.

-

Once cool, weigh the crucible, lid, and anhydrous copper(II) sulfate.

-

To ensure all water has been removed, reheat the crucible for a few minutes, cool, and reweigh. Repeat this process until a constant mass is achieved.

Calculations:

-

Calculate the mass of the hydrated copper(II) sulfate.

-

Calculate the mass of the anhydrous copper(II) sulfate.

-

Determine the mass of water lost.

-

Convert the masses of anhydrous copper(II) sulfate and water to moles.

-

Determine the simplest whole-number ratio of moles of water to moles of anhydrous copper(II) sulfate. This ratio gives the value of 'n' in the formula CuSO₄·nH₂O.

Protocol 2: Synthesis of Hydrated Copper(II) Sulfate

This protocol describes a general method for synthesizing hydrated copper(II) sulfate. The specific hydrate form obtained (e.g., pentahydrate or hexahydrate) will depend on the crystallization conditions, such as temperature and solvent activity.

Objective: To synthesize hydrated copper(II) sulfate from copper(II) oxide.

Materials:

-

Copper(II) oxide (CuO)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

-

Beaker

-

Stirring rod

-

Heating plate

-

Filtration apparatus (funnel, filter paper)

-

Crystallizing dish

Procedure:

-

Gently warm a measured volume of dilute sulfuric acid in a beaker.

-

Slowly add copper(II) oxide powder to the warm acid while stirring continuously. Add the oxide in small portions until it is in excess (i.e., some unreacted black powder remains). CuO(s) + H₂SO₄(aq) → CuSO₄(aq) + H₂O(l)

-

Filter the hot mixture to remove the excess unreacted copper(II) oxide.

-

Transfer the clear blue filtrate to a crystallizing dish.

-

Allow the solution to cool slowly at room temperature. The formation of specific hydrates is dependent on temperature and water vapor pressure, as indicated by the CuSO₄-H₂O phase diagram.[6][7] To potentially form higher hydrates like the hexahydrate, cooling to lower temperatures and maintaining high humidity may be necessary.

-

Once a sufficient quantity of crystals has formed, collect them by filtration.

-

Wash the crystals with a small amount of cold distilled water and then dry them between sheets of filter paper.

Visualizations

Thermal Decomposition Pathway

Caption: Thermal decomposition pathway of hydrated copper(II) sulfate.

Experimental Workflow for Hydrate Analysis

Caption: Experimental workflow for the gravimetric analysis of a hydrated salt.

Relationship Between Copper(II) Sulfate Hydrates

Caption: Equilibrium relationships between different hydrates of copper(II) sulfate.

References

- 1. This compound | CuH12O10S | CID 22348481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 3. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 4. Copper(II) sulfate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solid gas system | PPTX [slideshare.net]

An In-depth Technical Guide to the Thermal Decomposition of Copper(II) Sulfate Hydrates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper(II) sulfate (B86663) is an inorganic compound that exists in various states of hydration. The most common and commercially significant form is copper(II) sulfate pentahydrate (CuSO₄·5H₂O), a vibrant blue crystalline solid. While the user query specified the hexahydrate form (CuSO₄·6H₂O), the vast majority of scientific literature and thermal analysis data is focused on the pentahydrate. This guide will primarily detail the thermal decomposition of copper(II) sulfate pentahydrate, as it represents the standard for thermal analysis studies. The process involves a multi-step dehydration sequence, followed by the decomposition of the resulting anhydrous salt at higher temperatures.

This document provides a comprehensive overview of the decomposition process, supported by quantitative data from thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Detailed experimental protocols and visual representations of the reaction pathways and workflows are included to serve as a technical resource for laboratory professionals.

The Stepwise Decomposition Pathway

The thermal decomposition of copper(II) sulfate pentahydrate is not a single event but a sequential process of dehydration, where water molecules are lost in distinct stages. This process is endothermic, requiring an input of energy to break the bonds holding the water molecules within the crystal lattice.[1] The dehydration is visually indicated by a color change from blue to white as the hydrated salt is converted to its anhydrous form.[2][3][4]

The generally accepted pathway involves three main steps to remove the five water molecules of crystallization, followed by the decomposition of the anhydrous salt at significantly higher temperatures.[5][6]

-

Step 1: Loss of two water molecules to form the trihydrate.

-

Step 2: Loss of two additional water molecules to form the monohydrate.

-

Step 3: Loss of the final water molecule to yield anhydrous copper(II) sulfate.

-

Step 4: Decomposition of anhydrous copper(II) sulfate into copper(II) oxide and sulfur trioxide.[3][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with each stage of the thermal decomposition of CuSO₄·5H₂O, compiled from various thermal analysis studies.

| Stage | Reaction | Temperature Range (°C) | Peak Temperature (°C)[5] | Theoretical Mass Loss (%) | Experimental Mass Loss (%)[5] | Activation Energy (Ea) (kJ/mol) |

| 1 | CuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O | 50 - 150[8][9] | 90.0 | 14.43 | 14.36 | 71.26[8][9] - 84.04[5] |

| 2 | CuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O | 50 - 150[8][9] | 120.2 | 14.43 | 14.41 | 112.12[8][9] - 328.36[5] |

| 3 | CuSO₄·H₂O → CuSO₄ + H₂O | 173 - 260[10] | 255.9 | 7.22 | 7.23 | 165.23[8][9] - 174.17[5] |

| 4 | CuSO₄ → CuO + SO₃ | > 650[11] | ~700+ | 32.06 (as SO₃) | ~32.1[12] | Not specified |

Note: The first two dehydration steps are often observed as a continuous process.[8][9] Reported activation energies can vary based on the kinetic model used for calculation.

Experimental Protocols

The data presented above is typically obtained using simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA/DSC Analysis of Copper(II) Sulfate Pentahydrate

Objective: To quantitatively measure the mass loss and heat flow associated with the thermal decomposition of CuSO₄·5H₂O as a function of temperature.

Apparatus:

-

A simultaneous TGA/DSC thermal analyzer (e.g., Mettler Toledo, TA Instruments).

-

Microbalance with a sensitivity of at least 0.1 µg.

-

Sample pans (typically alumina (B75360) or platinum).

-

Gas flow controller for purge gas.

Procedure:

-

Instrument Calibration: Calibrate the instrument for mass using standard weights and for temperature and enthalpy using certified reference materials like indium and zinc.[13]

-

Sample Preparation: Weigh approximately 5-10 mg of powdered copper(II) sulfate pentahydrate directly into a tared sample pan.[13] Record the exact mass.

-

Instrument Setup: Place the sample pan in the TGA/DSC furnace. Place an empty, tared reference pan in the reference position.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and non-reactive environment.[13]

-

Thermal Program:

-

Data Acquisition: Continuously record the sample mass (TGA), the differential heat flow between the sample and reference (DSC), and the sample temperature throughout the experiment.

-

Data Analysis:

-

From the TGA curve (mass vs. temperature), determine the onset temperature and percentage mass loss for each distinct decomposition step.

-

From the DSC curve (heat flow vs. temperature), identify endothermic or exothermic peaks corresponding to the mass loss events. Integrate the peak areas to determine the enthalpy change (ΔH) for each transition.

-

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the thermal analysis of copper(II) sulfate pentahydrate.

Caption: Workflow for TGA/DSC analysis.

Decomposition Signaling Pathway

The diagram below outlines the chemical transformations during the thermal decomposition process.

Caption: Chemical pathway of decomposition.

References

- 1. A reversible reaction of hydrated copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. byjus.com [byjus.com]

- 5. asianpubs.org [asianpubs.org]

- 6. shimadzu.com [shimadzu.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermal analysis and decomposition kinetics of the dehydration of copper sulfate pentahydrate [inis.iaea.org]

- 10. scribd.com [scribd.com]

- 11. water - How much heat is required to dehydrate a hydrate? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 14. ama-science.org [ama-science.org]

A Comprehensive Technical Guide to the Solubility of Copper(II) Sulfate

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of copper(II) sulfate (B86663) in various solvents. The focus of this document is on copper(II) sulfate pentahydrate (CuSO₄·5H₂O), the most common and stable hydrated form. While other hydration states exist, including the less common hexahydrate, the vast majority of available scientific literature and data pertains to the pentahydrate. For the purpose of this guide, "copper(II) sulfate" will refer to the pentahydrate unless otherwise specified.

Introduction to Copper(II) Sulfate

Copper(II) sulfate is an inorganic compound that, in its anhydrous form (CuSO₄), is a pale green or gray-white powder. The most commonly encountered form is the pentahydrate (CuSO₄·5H₂O), which is a bright blue crystalline solid.[1] This vibrant color is due to the water of hydration.[2] Copper(II) sulfate has a wide range of applications, including as a fungicide, algaecide, in electroplating, and as a catalyst in various chemical reactions.[3] Its solubility is a critical parameter in many of these applications, particularly in the formulation of solutions for agricultural, pharmaceutical, and industrial uses.

Quantitative Solubility Data

The solubility of copper(II) sulfate is highly dependent on the solvent and the temperature. The following tables summarize the available quantitative data for copper(II) sulfate pentahydrate and anhydrous copper(II) sulfate in various solvents.

Table 1: Solubility of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 23.1 |

| 10 | 27.5 |

| 20 | 32.0 |

| 30 | 37.8 |

| 40 | 44.6 |

| 60 | 61.8 |

| 80 | 83.8 |

| 100 | 114 |

Data sourced from Sciencemadness Wiki.[1]

Table 2: Solubility of Anhydrous Copper(II) Sulfate (CuSO₄) in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 14.3 |

| 10 | 17.2 |

| 20 | 20.5 |

| 25 | 22.3 |

| 30 | 24.4 |

| 40 | 28.7 |

| 50 | 33.7 |

| 60 | 39.5 |

| 80 | 55.5 |

| 100 | 75.4 |

Data sourced from Sciencemadness Wiki.[1]

Table 3: Solubility of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) in Other Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes |

| Methanol | 18 | 1.04 | Soluble.[1] |

| Ethanol (B145695) | - | Insoluble/Slightly Soluble | Insoluble.[4][5] |

| Glycerol | - | Soluble | Freely soluble.[6] |

| Acetone | - | Insoluble | Insoluble.[1] |

It is important to note that the dissolution of copper(II) sulfate in water is an exothermic process.[1]

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like copper(II) sulfate is a fundamental laboratory procedure. Below are detailed methodologies for determining solubility.

Method 1: Isothermal Saturation and Gravimetric Analysis

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

-

Materials:

-

Copper(II) sulfate pentahydrate

-

Selected solvent (e.g., distilled water, ethanol)

-

Thermostatic water bath or incubator

-

Stirring plate and magnetic stir bars

-

Conical flasks with stoppers

-

Syringes with filters (e.g., 0.45 µm pore size)

-

Pre-weighed evaporating dishes

-

Analytical balance

-

Drying oven

-

-

Procedure:

-

Add an excess amount of copper(II) sulfate pentahydrate to a known volume of the solvent in a conical flask.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Allow the solution to stand undisturbed at the same temperature for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to prevent the transfer of solid particles.

-

Transfer the clear, saturated solution to a pre-weighed evaporating dish.

-

Record the exact volume of the solution transferred.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the salt (e.g., 110°C for water).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

The mass of the dissolved copper(II) sulfate is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Calculate the solubility in grams per 100 mL of solvent.

-

Method 2: Determination of Saturation Temperature

This method involves dissolving a known mass of solute in a known volume of solvent and then determining the temperature at which crystallization begins upon cooling.

-

Materials:

-

Copper(II) sulfate pentahydrate

-

Selected solvent

-

Test tube

-

Thermometer

-

Water bath with heating and cooling capabilities

-

Stirring rod

-

-

Procedure:

-

Accurately weigh a known amount of copper(II) sulfate pentahydrate and transfer it to a test tube.

-

Add a precise volume of the solvent to the test tube.

-

Heat the test tube in a water bath while stirring continuously until all the solid has dissolved.

-

Slowly cool the solution while continuing to stir.

-

Carefully observe the solution and record the temperature at which the first crystals appear. This is the saturation temperature for that specific concentration.

-

Repeat the process with different masses of solute or volumes of solvent to determine the solubility at various temperatures.

-

Visualizations

Experimental Workflow for Solubility Determination (Gravimetric Method)

Caption: Gravimetric method for determining solubility.

Logical Relationship of Copper(II) Sulfate Hydration States

Caption: Dehydration and hydration of copper(II) sulfate.

Factors Influencing Solubility

Several factors can influence the solubility of copper(II) sulfate:

-

Temperature: As shown in the data tables, the solubility of copper(II) sulfate in water increases significantly with temperature.[2]

-

pH: In aqueous solutions, the pH can affect solubility. In alkaline conditions, insoluble copper hydroxide (B78521) may precipitate, reducing the concentration of dissolved copper ions.[2]

-

Presence of Other Ions: The presence of other ions in the solution can impact solubility through the common ion effect or the formation of complex ions.[2] For instance, in the presence of a high concentration of sulfate ions from another source, the solubility of copper(II) sulfate may decrease. Conversely, the presence of ligands such as ammonia (B1221849) can increase solubility by forming soluble copper-ammonia complexes.

-

Solvent Polarity: Copper(II) sulfate is an ionic compound and is therefore most soluble in polar solvents like water.[5] Its solubility is significantly lower in less polar organic solvents like ethanol and acetone.[5][7]

Conclusion

The solubility of copper(II) sulfate, particularly the pentahydrate form, is well-characterized in water and to a lesser extent in other common solvents. Understanding the quantitative solubility and the factors that influence it is crucial for the effective application of this compound in various scientific and industrial fields. The experimental protocols outlined in this guide provide a robust framework for researchers to determine solubility in their specific systems of interest.

References

- 1. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Copper(II) sulfate pentahydrate | 7758-99-8 [chemicalbook.com]

- 4. Copper sulfate, pentahydrate | OIV [oiv.int]

- 5. scribd.com [scribd.com]

- 6. himedialabs.com [himedialabs.com]

- 7. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

spectroscopic analysis of copper(II) sulfate hexahydrate

An In-depth Technical Guide to the Spectroscopic Analysis of Copper(II) Sulfate (B86663)

DISCLAIMER: This guide focuses on copper(II) sulfate pentahydrate (CuSO₄·5H₂O), the most common and stable hydrated form. The hexahydrate form (CuSO₄·6H₂O) is less stable and not widely characterized in scientific literature; the spectroscopic principles and techniques described herein are directly applicable to it, though specific quantitative results may vary.

Introduction

Copper(II) sulfate is an inorganic compound that forms a series of hydrates, with the pentahydrate (CuSO₄·5H₂O) being the most frequently encountered.[1] This bright blue crystalline solid, historically known as blue vitriol, contains a copper(II) ion (Cu²⁺) in a d⁹ electronic configuration, making it paramagnetic and chromophoric.[1] Its distinct properties lend themselves to a suite of spectroscopic characterization techniques. In the solid state, the Cu(II) center is coordinated by four water molecules in a square planar geometry, with sulfate anions linking these centers to form a polymeric structure.[1] When dissolved in water, it forms the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺, which has a characteristic blue color and a distorted octahedral geometry.[1][2]

This technical guide provides an in-depth overview of the core spectroscopic methods used to analyze copper(II) sulfate: UV-Visible (UV-Vis), Vibrational (Infrared and Raman), and Electron Paramagnetic Resonance (EPR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the principles, experimental protocols, and data interpretation associated with this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule or ion. For copper(II) sulfate solutions, this technique is primarily used to study the d-d transitions of the Cu(II) ion's outer shell electrons, which are responsible for its color.

Experimental Protocol: UV-Vis Analysis

-

Solution Preparation:

-

Prepare a stock solution of known concentration (e.g., 0.5 M) by accurately weighing solid CuSO₄·5H₂O and dissolving it in a specific volume of deionized water in a volumetric flask.

-

Create a series of standard solutions of lower concentrations by performing serial dilutions of the stock solution.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer. Allow the instrument to warm up for at least 15-20 minutes to ensure lamp stability.

-

Fill a cuvette with deionized water to serve as a blank. Place it in the reference beam path.

-

Fill a matched cuvette with the most dilute standard solution and place it in the sample beam path.

-

Perform a baseline correction or "zero" the instrument with the blank.

-

Acquire the absorption spectrum over a desired range, typically 400-1000 nm, to identify the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to measure the absorbance at the determined λmax.

-

Measure the absorbance of each standard solution, starting from the most dilute. Rinse the cuvette with the next solution to be measured before filling.

-

Measure the absorbance of the unknown concentration sample.

-

Data Presentation and Interpretation

The color of an aqueous copper(II) sulfate solution is due to the [Cu(H₂O)₆]²⁺ complex, which absorbs light in the orange/red region of the spectrum, appearing blue to the eye.[2] The absorption is typically a broad band, as d-d transitions are often weak.

| Parameter | Value | Species / Conditions |

| λmax | ~800 nm | [Cu(H₂O)₆]²⁺ in aqueous solution[2] |

| λmax | 635 nm | Aqueous CuSO₄ solution (instrument dependent)[3] |

| Molar Absorptivity (ε) | 2.81 M⁻¹cm⁻¹ | At 635 nm[3] |

The broad absorption peak around 800 nm is characteristic of the electronic transition between the eg and t2g orbitals of the d⁹ Cu(II) ion in a distorted octahedral field.[2] According to the Beer-Lambert law (A = εcl), absorbance is directly proportional to concentration, allowing for the quantitative determination of copper(II) in solution.

Workflow Diagram: UV-Vis Analysis

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy probes the quantized vibrational energy levels of molecules. Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the functional groups present, making them ideal for studying the sulfate anion (SO₄²⁻) and the water of hydration (H₂O) in copper(II) sulfate pentahydrate.

Experimental Protocols

FTIR Spectroscopy (Solid State - KBr Pellet):

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven to remove moisture.

-

Grind a small amount of CuSO₄·5H₂O (~1-2 mg) with ~100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder into a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Raman Spectroscopy (Solid State):

-

Sample Preparation:

-

Place a small amount of the crystalline CuSO₄·5H₂O powder onto a microscope slide or into a sample holder. No further preparation is typically needed.

-

-

Data Acquisition:

-

Place the sample on the stage of the Raman microscope/spectrometer.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 633 nm or 785 nm) to minimize fluorescence. Set acquisition parameters (laser power, exposure time, accumulations) to achieve a good signal-to-noise ratio.

-

Data Presentation and Interpretation

The vibrational spectra are characterized by distinct bands corresponding to the vibrational modes of the coordinated water molecules and the sulfate anion.

| Technique | Wavenumber (cm⁻¹) | Assignment |

| FTIR | ~3400-3100 | ν(O-H) - Stretching vibrations of coordinated H₂O |

| FTIR | ~1667 | δ(H-O-H) - Bending vibration of coordinated H₂O[4] |

| FTIR / Raman | ~1100-1060 | ν₃(SO₄²⁻) - Antisymmetric stretching of sulfate |

| Raman | 983 | ν₁(SO₄²⁻) - Symmetric stretching of sulfate[4] |

| Raman | 615 | ν₄(SO₄²⁻) - Bending mode of sulfate[4] |

| Raman | 465 | ν₂(SO₄²⁻) - Bending mode of sulfate[4] |

The broadness of the O-H stretching band in the IR spectrum is indicative of strong hydrogen bonding within the crystal lattice. In Raman spectroscopy, the symmetric stretch (ν₁) of the sulfate ion at 983 cm⁻¹ is particularly strong and sharp, serving as a clear fingerprint for the compound.

Workflow Diagram: Vibrational Spectroscopy

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance, ESR) is a magnetic resonance technique that detects species with unpaired electrons. It is uniquely suited for studying the Cu(II) center (d⁹ configuration, S=1/2) in copper(II) sulfate, providing detailed information about its electronic structure and coordination environment.

Experimental Protocol: EPR Analysis

-

Sample Preparation:

-

Solid State (Powder): Finely grind the CuSO₄·5H₂O crystals into a powder. Pack the powder into a quartz EPR tube to a height of ~1-2 cm.

-

Frozen Solution: Dissolve CuSO₄·5H₂O in a suitable solvent (e.g., water or a water/glycerol mixture to ensure a glass). Transfer the solution to a quartz EPR tube and flash-freeze it in liquid nitrogen (77 K).

-

-

Instrumentation and Measurement:

-

Place the EPR tube inside the resonant cavity within the spectrometer. If using a frozen solution, this is done inside a cryostat (e.g., a liquid nitrogen dewar).

-

Tune the spectrometer to the resonant frequency of the cavity (for X-band, this is ~9.5 GHz).

-

Set the experimental parameters: microwave power, modulation frequency, modulation amplitude, magnetic field sweep range, and sweep time.

-

Initiate the magnetic field sweep to acquire the EPR spectrum, which is typically recorded as the first derivative of the absorption.

-

Data Presentation and Interpretation

The EPR spectrum of Cu(II) is characterized by the g-tensor and the hyperfine coupling constant (A) due to the copper nucleus (I=3/2). For a frozen solution of [Cu(H₂O)₆]²⁺, the complex tumbles randomly, resulting in a "powder pattern" spectrum with axial symmetry. This is characteristic of a tetragonally elongated octahedral geometry.

| Parameter | Typical Value | Interpretation |

| g∥ (g-parallel) | ~2.26 - 2.40 | Component parallel to the principal symmetry axis. |

| g⊥ (g-perpendicular) | ~2.06 - 2.20 | Component perpendicular to the principal symmetry axis.[5][6] |

| A∥ (A-parallel) | ~140-180 G (Gauss) | Hyperfine coupling parallel to the principal axis. |

The condition g∥ > g⊥ > 2.0023 (free electron g-value) is a hallmark of a d⁹ Cu(II) ion in an axially elongated geometry, where the unpaired electron resides in the dx²-y² orbital.[7] The spectrum exhibits four distinct hyperfine lines in the parallel region due to the interaction of the electron spin with the I=3/2 copper nucleus.

Workflow Diagram: EPR Spectroscopy

References

An In-depth Technical Guide to Copper(II) Sulfate and its Hydrates for Researchers and Scientists

This technical guide provides a comprehensive overview of copper(II) sulfate (B86663), with a particular focus on its hydrated forms, for researchers, scientists, and drug development professionals. The document covers its chemical and physical properties, synthesis protocols, diverse applications, and its role in key cellular signaling pathways.

Chemical Identification and Properties

Copper(II) sulfate is an inorganic compound with the chemical formula CuSO₄. It exists in various forms, differing in their degree of hydration. The most common form is the pentahydrate (CuSO₄·5H₂O), which is a bright blue crystalline solid. The anhydrous form (CuSO₄) is a white powder.[1] While various hydrates such as trihydrate and heptahydrate are known, a specific CAS number for copper(II) sulfate hexahydrate is not commonly cited in major chemical databases. PubChem, however, assigns a unique compound identification number (CID) to this compound (CID 22348481).[2]

The physical and chemical properties of the common forms of copper(II) sulfate are summarized in the table below.

| Property | Copper(II) Sulfate Anhydrous | Copper(II) Sulfate Pentahydrate | This compound |

| CAS Number | 7758-98-7[1] | 7758-99-8[1] | Not commonly assigned[2] |

| Molecular Formula | CuSO₄ | CuSO₄·5H₂O | CuSO₄·6H₂O[2] |

| Molar Mass | 159.61 g/mol [3] | 249.68 g/mol | 267.70 g/mol [2] |

| Appearance | White or off-white solid[3][4] | Blue crystalline solid[1] | Blue crystalline solid |

| Melting Point | 200 °C (decomposes)[3][4] | Decomposes before melting[5] | No data available |

| Solubility in Water | Soluble | 31.6 g/100 mL at 0 °C[6] | Soluble |

Copper(II) sulfate pentahydrate loses its water of crystallization upon heating. It loses two water molecules at 63°C, two more at 109°C, and the final water molecule at 200°C to form the anhydrous salt.[5]

Synthesis and Experimental Protocols

Copper(II) sulfate can be synthesized through several methods. Below are detailed protocols for common laboratory preparations.

Synthesis of Copper(II) Sulfate Pentahydrate from Copper(II) Oxide

Principle: Copper(II) oxide, a basic oxide, reacts with sulfuric acid in a neutralization reaction to form copper(II) sulfate and water.

Materials:

-

Copper(II) oxide (CuO)

-

3 M Sulfuric acid (H₂SO₄)

-

Distilled water

-

Beakers (250 mL and 600 mL)

-

Graduated cylinder (25 mL)

-

Hot plate

-

Glass stirring rod

-

Filter funnel and filter paper

-

Evaporating dish

-

Crystallizing dish

Procedure:

-

Carefully measure 25 mL of 3 M sulfuric acid into a 250 mL beaker.

-

Gently heat the sulfuric acid on a hot plate. Do not boil.

-

Slowly add small amounts of copper(II) oxide powder to the warm acid while stirring continuously with a glass rod. Continue adding copper(II) oxide until some unreacted black powder remains, indicating that all the acid has been consumed.

-

Filter the hot solution to remove the excess unreacted copper(II) oxide.

-

Transfer the clear blue filtrate to an evaporating dish and gently heat it to concentrate the solution. To check for saturation, dip a clean glass rod into the solution; if small crystals form on the rod upon cooling, the solution is ready for crystallization.

-

Pour the saturated solution into a crystallizing dish and allow it to cool slowly at room temperature. Blue crystals of copper(II) sulfate pentahydrate will form.

-

Once a good yield of crystals has been obtained, decant the remaining solution and dry the crystals between two pieces of filter paper.

Synthesis of Ammonium (B1175870) this compound

Principle: This double salt is prepared by dissolving stoichiometric amounts of copper(II) sulfate pentahydrate and ammonium sulfate in warm water, followed by crystallization.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

6 N Sulfuric acid (H₂SO₄)

-

Distilled water

-

Beaker

-

Hot plate

-

Crystallizing dish

Procedure:

-

Dissolve 50 g of pulverized copper(II) sulfate pentahydrate and 27 g of ammonium sulfate in 250 mL of warm distilled water in a beaker.[7]

-

Add 10 drops of 6 N sulfuric acid to the solution.[7] The solution should be kept warm but not allowed to boil.[7]

-

Filter the warm solution to remove any impurities.

-

Transfer the filtrate to a crystallizing dish, cover it, and leave it to stand overnight.

-

The next day, remove the cover to allow for slow evaporation of water until a satisfactory yield of crystals is obtained.[7] This may take several days.[7]

-

Decant the supernatant and wash the resulting crystals with a small amount of cold distilled water.

-

Dry the crystals at room temperature and store them in a tightly sealed container to prevent efflorescence.[7]

Applications in Research and Drug Development

Copper(II) sulfate is a versatile reagent with numerous applications in scientific research and the pharmaceutical industry.

-

Organic Synthesis: It is used as a catalyst and reagent in various organic reactions.

-

Analytical Chemistry: Copper(II) sulfate is a key component of Benedict's solution and Fehling's solution, which are used for the qualitative and quantitative determination of reducing sugars.[8] It is also used in the Biuret test for proteins.[8]

-

Biocidal Agent: Due to its toxicity to fungi, algae, and bacteria, it is used as a fungicide, algaecide, and bactericide in various applications.[4] In laboratory settings, it can be used to prevent microbial growth in certain solutions.

-

Drug Development: Copper complexes have shown a wide range of biological activities, including anti-inflammatory, anti-proliferative, and biocidal properties.[9] Copper(II) sulfate can be used in the synthesis of these copper-based drugs.[9] For instance, copper(II) sulfate loaded liposomes have been used to improve the therapeutic activity of anticancer drugs.[9]

-

Cell Culture: Copper is an essential trace element for cell growth, and copper(II) sulfate is often a component of cell culture media.

Involvement in Cellular Signaling Pathways

Recent research has highlighted the significant impact of copper sulfate on various cellular signaling pathways, particularly in the context of toxicology and disease.

Oxidative Stress Pathway

Excess copper can induce oxidative stress by catalyzing the formation of reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids.

Caption: Copper sulfate-induced oxidative stress pathway.

Endoplasmic Reticulum (ER) Stress Pathway

Copper sulfate has been shown to induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and potentially apoptosis.

Caption: Copper sulfate-induced ER stress and apoptosis pathway.

TGF-β Signaling Pathway in Glioblastoma

In the context of glioblastoma, copper sulfate has been observed to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial for processes like cell proliferation and invasion.

Caption: Modulation of the TGF-β signaling pathway by copper sulfate in glioblastoma.

Toxicology and Safety Information

Copper(II) sulfate is harmful if swallowed and causes skin and serious eye irritation. Ingestion can lead to a metallic taste, nausea, vomiting, and abdominal pain.[1] In severe cases, it can cause damage to blood cells, the liver, and kidneys.[1]

| Toxicity Data | Value | Species |

| Oral LD₅₀ | 300 mg/kg | Rat |

| Dermal LD₅₀ | > 2000 mg/kg | Rat[1] |

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

If on skin: Wash with plenty of soap and water. Remove contaminated clothing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

Analytical Methods

Several analytical techniques can be employed for the quantification of copper and sulfate ions in solutions.

Iodometric Titration for Copper(II) Determination

Principle: Copper(II) ions oxidize iodide ions to iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution using a starch indicator.

Procedure:

-

Pipette a known volume of the copper(II) sulfate solution into a flask.

-

Add an excess of potassium iodide (KI) solution. The solution will turn brown due to the formation of iodine.

-

Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

-

As the endpoint is approached (the solution turns a pale yellow), add a few drops of starch indicator. The solution will turn dark blue.

-

Continue the titration until the blue color disappears, indicating the endpoint.

-

The concentration of copper(II) can be calculated from the stoichiometry of the reactions.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a highly sensitive method for determining the concentration of copper and other elemental impurities in a sample. The sample is introduced into an argon plasma, which excites the atoms. The characteristic wavelengths of light emitted as the atoms return to their ground state are measured to determine the elemental concentrations.

Waste Disposal

Copper(II) sulfate is toxic to aquatic life. Therefore, its disposal must be handled responsibly.

-

Small quantities: For very dilute solutions, flush with a large excess of water down the drain, in accordance with local regulations.

-

Larger quantities and solid waste: Treat the waste as hazardous. It can be precipitated as copper(II) carbonate or copper(II) hydroxide (B78521) by adding sodium carbonate or a dilute base, respectively. The resulting solid precipitate can then be filtered and disposed of as solid hazardous waste according to local, state, and federal regulations. Never dispose of copper sulfate solutions directly into sewers or waterways.[4]

References

- 1. chemiphys.com [chemiphys.com]

- 2. researchgate.net [researchgate.net]

- 3. 7758-98-7・Copper(II) Sulfate・030-04442・034-04445[Detail Information] | [Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. Copper sulfate-induced endoplasmic reticulum stress promotes hepatic apoptosis by activating CHOP, JNK and caspase-12 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. How to Make Copper Sulfate [thoughtco.com]

- 9. Effect of Copper Chelators via the TGF-β Signaling Pathway on Glioblastoma Cell Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight of copper(II) sulfate hexahydrate

An in-depth guide to understanding the , complete with computational details and experimental verification protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who require precise chemical characterization.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for copper(II) sulfate (B86663) hexahydrate is CuSO₄·6H₂O.[1][2] This indicates that each formula unit consists of one copper atom, one sulfur atom, ten oxygen atoms (four in the sulfate group and six in the water molecules), and twelve hydrogen atoms.

The calculation is based on the standard atomic weights of the constituent elements:

The molecular weight is calculated as follows:

-

MW of CuSO₄: (1 × 63.546) + (1 × 32.065) + (4 × 15.999) = 159.607 amu

-

MW of 6H₂O: 6 × [(2 × 1.008) + (1 × 15.999)] = 6 × 18.015 = 108.090 amu

-

Total Molecular Weight of CuSO₄·6H₂O: 159.607 + 108.090 = 267.697 amu

PubChem lists the (CuH₁₂O₁₀S) as 267.70 g/mol .[11]

Data Presentation: Atomic and Molecular Weights

For clarity, the quantitative data used in the calculation are summarized in the table below.

| Element/Compound | Symbol/Formula | Quantity | Atomic Weight (amu) | Subtotal (amu) |

| Copper | Cu | 1 | 63.546 | 63.546 |

| Sulfur | S | 1 | 32.065 | 32.065 |

| Oxygen | O | 10 | 15.999 | 159.990 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Copper(II) Sulfate Hexahydrate | CuSO₄·6H₂O | 1 | 267.697 |

Experimental Determination of Molecular Weight

The molecular weight of a hydrated salt can be determined experimentally through gravimetric analysis. This protocol details the procedure for finding the number of water molecules in a hydrate (B1144303), which allows for the experimental calculation of its molecular weight.

Protocol: Gravimetric Determination of Water of Hydration

Objective: To experimentally determine the molar mass of a hydrated copper(II) sulfate sample by quantifying its water content.

Materials:

-

Copper(II) sulfate hydrate (unknown hydration)

-

Porcelain crucible and lid

-

Analytical balance (±0.0001 g)

-

Bunsen burner

-

Tripod stand

-

Clay triangle

-

Desiccator

-

Spatula

-

Tongs

Procedure:

-

Crucible Preparation: Clean and dry a porcelain crucible and its lid. Heat them strongly using a Bunsen burner for 5 minutes to remove any volatile impurities. Allow them to cool to room temperature in a desiccator.

-

Initial Weighing: Once cooled, accurately weigh the empty crucible and lid on an analytical balance. Record this mass.

-

Sample Addition: Add approximately 2-3 grams of the copper(II) sulfate hydrate crystals to the crucible. Record the precise mass of the crucible, lid, and hydrated salt.

-

Heating Process: Place the crucible with the sample on a clay triangle supported by a tripod. Heat the crucible gently at first to avoid spattering, then increase the heat to drive off the water of hydration. The blue crystals should turn into a pale green or grey-white powder, which is the anhydrous form.[12]

-

Cooling: After heating for 15-20 minutes, turn off the Bunsen burner. Using tongs, carefully transfer the hot crucible and lid to a desiccator to cool to room temperature without reabsorbing atmospheric moisture.

-

Weighing the Anhydrous Salt: Once completely cooled, weigh the crucible, lid, and the anhydrous copper(II) sulfate. Record this mass.

-

Heating to Constant Mass: To ensure all water has been removed, repeat the heating, cooling, and weighing cycle (steps 4-6) until two consecutive mass readings agree within ±0.002 g. This is known as heating to a constant mass.

-

Calculations:

-

Calculate the initial mass of the hydrated salt.

-

Calculate the final mass of the anhydrous salt.

-

Determine the mass of water lost by subtraction.

-

Convert the mass of the anhydrous salt (CuSO₄) and the mass of water (H₂O) to moles using their respective molar masses (CuSO₄ ≈ 159.61 g/mol ; H₂O ≈ 18.015 g/mol ).

-

Determine the smallest whole-number ratio of moles of water to moles of anhydrous copper(II) sulfate. This ratio gives the value of 'n' in the formula CuSO₄·nH₂O.

-

Calculate the experimental molecular weight of the hydrated salt using the determined formula.

-

Visualization of Experimental Workflow

The logical flow of the gravimetric analysis protocol can be visualized to enhance understanding of the sequence of operations and decision points.

Caption: Workflow for Gravimetric Determination of Molecular Weight.

References

- 1. This compound - Wikidata [wikidata.org]

- 2. Solved Write the formula for copper(II) sulfate | Chegg.com [chegg.com]

- 3. Copper | Cu (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Copper - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 5. echemi.com [echemi.com]

- 6. quora.com [quora.com]

- 7. fiveable.me [fiveable.me]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. This compound | CuH12O10S | CID 22348481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

A Technical Discourse on Copper(II) Sulfate Hydrates: A Comparative Analysis of Pentahydrate and the Elusive Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and the less common copper(II) sulfate hexahydrate (CuSO₄·6H₂O). While the pentahydrate form is extensively studied and utilized, the hexahydrate remains a more elusive entity in scientific literature. This document synthesizes available data on their chemical and physical properties, crystal structures, and thermal behavior, offering a valuable resource for professionals in research and development.

Introduction

Copper(II) sulfate is an inorganic compound that exists in various states of hydration, with the number of water molecules (n) in its crystalline structure ranging from 1 to 7.[1] The most prevalent and commercially significant form is the pentahydrate, known for its vibrant blue crystals.[1] The existence of a hexahydrate is documented, though it is significantly less stable and consequently, less studied. Understanding the subtle differences between these hydrates is crucial for applications where precise control over water content and crystalline form is paramount, such as in the synthesis of coordination compounds, catalytic processes, and formulation of pharmaceutical agents.

Physicochemical Properties: A Comparative Overview

A side-by-side comparison of the fundamental physicochemical properties of copper(II) sulfate pentahydrate and hexahydrate is essential for their differentiation and appropriate application. The following table summarizes the key quantitative data available for both hydrates.

| Property | Copper(II) Sulfate Pentahydrate | This compound |

| Chemical Formula | CuSO₄·5H₂O | CuSO₄·6H₂O |

| Molar Mass | 249.69 g/mol | 267.70 g/mol [2] |

| Appearance | Blue crystalline solid[1] | - |

| Crystal System | Triclinic[3] | - |

| Solubility in Water | 31.6 g/100 mL at 0 °C; 203.3 g/100 mL at 100 °C | - |

Data for the hexahydrate form is limited in publicly available literature.

Crystal Structure

The arrangement of water molecules and sulfate ions around the central copper ion dictates the crystal structure and, consequently, the properties of the hydrate (B1144303).

Copper(II) Sulfate Pentahydrate: The crystal structure of the pentahydrate is well-established as triclinic.[3] In this structure, the copper(II) ion is coordinated by four water molecules in a square planar geometry. The fifth water molecule is held by hydrogen bonds and does not directly coordinate with the copper ion. The sulfate anions bridge the [Cu(H₂O)₄]²⁺ units, forming a polymeric chain.[1]

Thermal Decomposition and Stability

The thermal stability of hydrated salts is a critical parameter, particularly in processes involving heating or drying. The dehydration of copper(II) sulfate pentahydrate occurs in distinct stages, which can be monitored by thermogravimetric analysis (TGA).

Copper(II) Sulfate Pentahydrate: Upon heating, the pentahydrate loses its water molecules in a stepwise manner:

-

~63 °C: Loses two water molecules to form the trihydrate (CuSO₄·3H₂O).[1]

-

~109 °C: Loses two more water molecules to form the monohydrate (CuSO₄·H₂O).[1]

-

~200 °C: The final water molecule is removed to yield anhydrous copper(II) sulfate (CuSO₄).[1]

This compound: Specific thermal decomposition data for the hexahydrate is not available. However, based on the behavior of other hydrated salts, it is expected to be less thermally stable than the pentahydrate, likely losing its sixth water molecule at a lower temperature.

The stability of the different hydrates is best understood through the lens of the CuSO₄-H₂O phase diagram, which illustrates the stable phases at various temperatures and water vapor pressures.[4][5][6] The pentahydrate occupies a significant region of this diagram, highlighting its stability under ambient conditions. The hexahydrate, if it exists as a stable phase, would occupy a much narrower region, likely at lower temperatures and higher humidity.

Experimental Protocols

Differentiating between the pentahydrate and a potential hexahydrate in a sample would require precise analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and thermal stability of a copper(II) sulfate hydrate sample.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's specifications.

-

Accurately weigh 5-10 mg of the copper(II) sulfate hydrate sample into a tared TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to 300 °C at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to identify the distinct weight loss steps corresponding to the dehydration events. The percentage of weight loss at each step can be used to calculate the number of water molecules lost.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phase(s) present in a copper(II) sulfate sample.

Methodology:

-

Grind the copper(II) sulfate hydrate sample to a fine powder.

-

Mount the powder on a sample holder.

-

Place the sample holder in the XRD instrument.

-

Collect the diffraction pattern over a specified 2θ range (e.g., 10-80°) using a specific X-ray source (e.g., Cu Kα radiation).

-

Compare the obtained diffraction pattern with standard diffraction patterns from a database (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data) for copper(II) sulfate pentahydrate and other known hydrates. The presence of unique peaks would indicate the presence of a different hydrate form.

Visualizations

Dehydration Pathway of Copper(II) Sulfate Pentahydrate

The following diagram illustrates the stepwise dehydration of copper(II) sulfate pentahydrate upon heating.

References

- 1. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. This compound | CuH12O10S | CID 22348481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solid gas system | PPTX [slideshare.net]

- 5. Mechanism and Kinetics of Hydration of CuSO4·H2O in the Presence of an Intermediate Step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: The Versatile Role of Copper(II) Sulfate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: